molecular formula C13H16BrNO3 B112373 3-Bromo-4-(2-morpholinoethoxy)benzaldehyde CAS No. 258831-64-0

3-Bromo-4-(2-morpholinoethoxy)benzaldehyde

Cat. No. B112373
CAS RN: 258831-64-0
M. Wt: 314.17 g/mol
InChI Key: ZCDQEMFDTZRRRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-Bromo-4-(2-morpholinoethoxy)benzaldehyde” is a chemical compound with the molecular formula C13H16BrNO3 . It has a molecular weight of 314.18 . This compound is not intended for human or veterinary use but is used for research purposes.


Molecular Structure Analysis

The InChI code for “3-Bromo-4-(2-morpholinoethoxy)benzaldehyde” is 1S/C13H16BrNO3/c14-12-9-11 (10-16)1-2-13 (12)18-8-5-15-3-6-17-7-4-15/h1-2,9-10H,3-8H2 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The compound “3-Bromo-4-(2-morpholinoethoxy)benzaldehyde” has a molecular weight of 314.18 . It should be stored in a refrigerated environment .

Scientific Research Applications

Life Science Research

The compound could be used in various life science research applications. It might be used as a building block in the synthesis of more complex molecules for biological studies .

Material Science Research

In material science, the compound could be used in the development of new materials. Its unique structure might contribute to interesting properties in polymers or other materials .

Chemical Synthesis

“3-Bromo-4-(2-morpholinoethoxy)benzaldehyde” could serve as an intermediate in various chemical synthesis processes. Its bromo and aldehyde functional groups make it a versatile compound for reactions .

Chromatography

This compound could potentially be used in chromatography research. Its unique structure might interact interestingly with certain stationary phases, affecting the separation of mixtures .

Analytical Research

In analytical research, this compound could be used as a standard or reference compound. Its well-defined structure and properties make it suitable for this purpose .

Industrial Research

In industrial research, this compound could be used in the development of new processes or the improvement of existing ones. Its reactivity and stability under various conditions could be of interest .

Safety And Hazards

For safety information, it’s always best to refer to the Material Safety Data Sheet (MSDS) of the compound . Unfortunately, the specific safety and hazard details for “3-Bromo-4-(2-morpholinoethoxy)benzaldehyde” were not available in the web search results.

properties

IUPAC Name

3-bromo-4-(2-morpholin-4-ylethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO3/c14-12-9-11(10-16)1-2-13(12)18-8-5-15-3-6-17-7-4-15/h1-2,9-10H,3-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCDQEMFDTZRRRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCOC2=C(C=C(C=C2)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70630772
Record name 3-Bromo-4-[2-(morpholin-4-yl)ethoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70630772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-(2-morpholinoethoxy)benzaldehyde

CAS RN

258831-64-0
Record name 3-Bromo-4-[2-(morpholin-4-yl)ethoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70630772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Triphenylphosphine (6.85 g) was added to a solution of 3-bromo-4-hydroxybenzaldehye (5 g) in tetrahydrofuran (40 ml), followed by addition of 2-hydroxyethylmorpholine (3.01 ml) and then the dropwise addition of diethylazodicarboxylate (4.11 ml). After 12 hours, the reaction was concentrated under reduced pressure, poured into 2N hydrochloric acid (200 ml) and extracted with ethyl acetate (2×150 ml). The aqueous layer was basified to pH 9 with solid sodium bicarbonate and extracted with ethyl acetate (2×150 ml). The organic layers were dried over magnesium sulfate and concentrated to afford 4.4 g (56%) of 4-morpholinoethoxy-3-bromobenzaldehyde as a reddish oil.
Quantity
6.85 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
3.01 mL
Type
reactant
Reaction Step Two
Quantity
4.11 mL
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.